molecular formula C17H15Cl2NO B2724316 N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681168-85-4

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2724316
CAS No.: 681168-85-4
M. Wt: 320.21
InChI Key: VWJOLYXMCGAVDM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2NO and its molecular weight is 320.21. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Rearrangement in Chemical Synthesis : A study explored a new rearrangement of spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, demonstrating the transformation of the 2-aryliminothiophene ring to a pyrrole and an opening of the alicyclic ring in proximity to the carbonyl group (Bogdanowicz-Szwed et al., 2010).

Biological and Pharmacological Effects

  • Effects on Cell Proliferation and Nitric Oxide Production : Research on novel tetrahydronaphthalene derivatives, including N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide, has shown their effects on proliferation and nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophage cells, with some compounds displaying dose-dependent effects without cytotoxicity (Gurkan et al., 2011).

  • Antioxidant and Tumor Inhibitory Activity : Tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties have been synthesized and evaluated for antioxidant and tumor inhibitory activities. These compounds, including 2-acetyl-5,6,7,8-tetrahydronaphthalene, demonstrated promising potency against liver cancer cells and higher antioxidant capacity compared to ascorbic acid (Hamdy et al., 2013).

Material Science and Organic Electronics

  • Organic Transistors : Core-chlorinated naphthalene tetracarboxylic diimides with fluoroalkyl chains, related to the chemical structure , have been synthesized and employed in n-channel organic thin-film transistors (OTFTs). These compounds displayed excellent field-effect mobilities and stability in air, making them promising for flexible electronics applications (Oh et al., 2010).

Molecular Interaction Studies

  • Cannabinoid Receptor Interaction : The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was studied, revealing key insights into the steric binding interaction and suggesting potential applications in pharmacology and neuroscience (Shim et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis

Mode of Action

It is known to remarkably affect the energetics of mycobacterium tuberculosis . This suggests that it may interact with its targets in a way that disrupts the energy metabolism of the bacteria.

Biochemical Pathways

Given its impact on the energetics of mycobacterium tuberculosis , it may affect pathways related to energy metabolism in the bacteria. The downstream effects of this disruption could include impaired growth and reproduction of the bacteria.

Result of Action

It is known to affect the energetics of mycobacterium tuberculosis , which suggests that it may impair the bacteria’s ability to grow and reproduce.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h5-10H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJOLYXMCGAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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